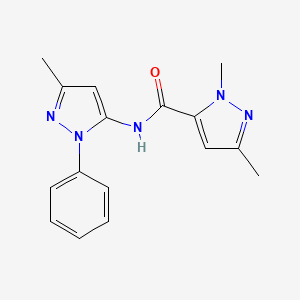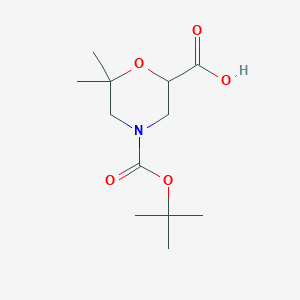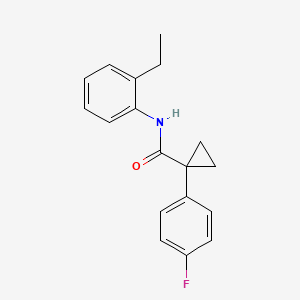
N-(2-ethylphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-ethylphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide” is a chemical compound that contains a cyclopropane ring, which is a three-membered carbon ring. It also contains an amide functional group (CONH2), a 2-ethylphenyl group, and a 4-fluorophenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable cyclopropane carboxylic acid or its derivative with an appropriate amine. The 2-ethylphenyl and 4-fluorophenyl groups could be introduced through various methods such as electrophilic aromatic substitution or nucleophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a three-membered cyclopropane ring, which is known to have significant ring strain. The amide functional group would likely participate in hydrogen bonding and other polar interactions .Chemical Reactions Analysis
As an amide, this compound could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The cyclopropane ring could potentially undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the cyclopropane ring, the amide group, and the phenyl rings would influence its properties .Aplicaciones Científicas De Investigación
1. Ethylene Inhibition in Agriculture
Ethylene Perception and its Effects on Fruits and Vegetables : Research on 1-methylcyclopropene (1-MCP), a compound that inhibits ethylene perception, highlights the importance of controlling ethylene in agriculture to improve the storage and quality of fruits and vegetables. Ethylene plays a significant role in the ripening and senescence of produce, and the commercial application of ethylene inhibitors like 1-MCP has been beneficial, especially for apples and potentially other fruits and vegetables, indicating a field where similar compounds could have applications (Watkins, 2006).
2. Molecular Imaging and Drug Design
Fluorophores in Molecular Imaging : The toxicity and application of various fluorophores used in molecular imaging, including their role in cancer diagnosis, emphasize the careful balance between utility and safety in the development of new diagnostic agents. This area demonstrates the potential for specific fluorinated compounds in enhancing imaging technologies while minimizing adverse effects, pointing to a research domain where the subject compound could be of interest (Alford et al., 2009).
3. Anticancer Agents and Chemotherapy
Novel Anticancer Agents from Plants : Exploration of cytotoxic natural products from plants for anticancer applications reveals a wealth of chemical diversity with therapeutic potential. This highlights an avenue for the investigation of unique compounds, including possibly "N-(2-ethylphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide", for their anticancer properties and mechanisms of action (Lee, 1999).
Safety and Hazards
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c1-2-13-5-3-4-6-16(13)20-17(21)18(11-12-18)14-7-9-15(19)10-8-14/h3-10H,2,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOATEYSSMQLHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2830435.png)
![2-Chloro-N-[2-(5-chloro-7-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2830437.png)

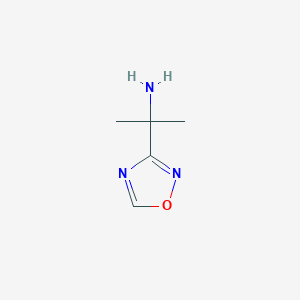

![(1R)-2,2-Difluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2830441.png)
![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2830443.png)
![N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2830444.png)
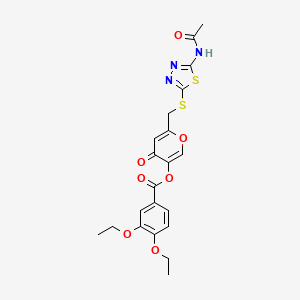
![N-(3-chloro-2-methylphenyl)-4-[2-(2-pyridin-4-yl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B2830446.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2830447.png)
